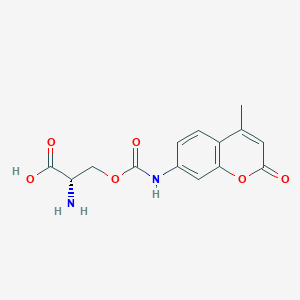![molecular formula C21H26N2O3 B238331 2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic compound that has been extensively studied in scientific research. This chemical compound is commonly referred to as DMAPT and is known for its anti-cancer properties. DMAPT is a promising drug candidate that has been shown to have potential in the treatment of various types of cancers.
Wirkmechanismus
The mechanism of action of DMAPT is not fully understood. However, it is known that DMAPT inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in cell growth and survival. By inhibiting the activity of NF-κB, DMAPT disrupts the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DMAPT has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of NF-κB, DMAPT has been shown to induce the expression of genes involved in apoptosis, or programmed cell death. DMAPT has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may affect the efficacy of other drugs that are co-administered with DMAPT.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMAPT in lab experiments is that it has been extensively studied and has shown promising results in the treatment of various types of cancers. Additionally, DMAPT is a synthetic compound that can be easily synthesized in the lab. However, one limitation of using DMAPT in lab experiments is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMAPT. One direction is to further investigate the mechanism of action of DMAPT and its effects on cancer cells. Additionally, future studies could investigate the efficacy of DMAPT in combination with other drugs for the treatment of cancer. Finally, further studies could investigate the potential use of DMAPT in the treatment of other diseases, such as inflammatory diseases and autoimmune disorders.
Synthesemethoden
DMAPT can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with N-(4-(morpholin-4-ylmethyl)phenyl)amine to form DMAPT.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied in scientific research for its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMAPT has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMAPT has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell growth and survival.
Eigenschaften
Produktname |
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H26N2O3/c1-16-3-8-20(13-17(16)2)26-15-21(24)22-19-6-4-18(5-7-19)14-23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
VXULJZLAVHMYGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
